molecular formula C18H17N3O3S B2825638 1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946335-51-9

1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2825638
CAS No.: 946335-51-9
M. Wt: 355.41
InChI Key: QLCNWQAAGXOKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a thieno[2,3-d]pyrimidine core with a tetrahydroquinoline moiety, making it an interesting subject for various scientific studies.

Properties

IUPAC Name

6-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-19-15(22)12-10-14(25-17(12)20(2)18(19)24)16(23)21-9-5-7-11-6-3-4-8-13(11)21/h3-4,6,8,10H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCNWQAAGXOKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCCC4=CC=CC=C43)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multicomponent reactions. These reactions are known for their efficiency in generating molecular diversity and complexity. One common approach involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like H2O2 or TBHP .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to optimize reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has reactive functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, TBHP

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the compound, while reduction could produce reduced forms with altered functional groups.

Scientific Research Applications

1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar core structure but different functional groups.

    Thieno[2,3-d]pyrimidine: Another related compound that shares the thieno[2,3-d]pyrimidine core but lacks the tetrahydroquinoline moiety.

Uniqueness

1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a thieno[2,3-d]pyrimidine core with a tetrahydroquinoline moiety. This unique structure provides it with distinct chemical and biological properties that are not found in similar compounds.

Biological Activity

1,3-Dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core fused with a tetrahydroquinoline moiety. This unique arrangement contributes to its biological activity. The molecular formula is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, and its structural representation can be summarized as follows:

PropertyValue
Molecular Weight318.41 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study by Elmongy et al. (2022) synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects against several cancer cell lines including breast cancer (MDA-MB-231) and non-small cell lung cancer cells. The results showed that some derivatives had IC50 values ranging from 43% to 87% inhibition at concentrations of 50 μM .

Another investigation highlighted that derivatives of thieno[2,3-d]pyrimidines demonstrated potent cytotoxicity against colorectal (HCT-116), ovarian (SKOV3), and glioblastoma (U87) cell lines with IC50 values between 3.83 μM and 11.94 μM. These studies suggest that the incorporation of specific substituents in the thieno[2,3-d]pyrimidine structure enhances anticancer activity through mechanisms such as EGFR inhibition and PI3K pathway modulation .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thieno[2,3-d]pyrimidine derivatives have shown effectiveness against various bacterial strains. For instance, compounds derived from this scaffold were tested against Gram-positive and Gram-negative bacteria with promising results indicating significant antibacterial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thieno[2,3-d]pyrimidine core significantly influence biological activity. Substituents on the quinoline ring and varying carbonyl groups have been shown to enhance potency against specific cancer types while also affecting selectivity towards normal cells .

Case Studies

Several case studies illustrate the compound's efficacy:

  • Case Study: Breast Cancer Cells
    In a study involving MDA-MB-231 cells, a series of synthesized thieno[2,3-d]pyrimidines exhibited varying degrees of cytotoxicity with the most potent derivative showing an IC50 of 27.6 μM .
  • Case Study: Colorectal Cancer
    Another study evaluated the anti-proliferative effects on HCT-116 cells where certain derivatives demonstrated significant inhibition rates correlating with their structural modifications .

Q & A

Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves cyclocondensation of intermediates like 6-amino-thieno[2,3-d]pyrimidine-dione derivatives with tetrahydroquinoline-carbonyl groups. A critical step is the alkylation of the thienopyrimidine core using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, achieving yields up to 78% . Optimization includes:

  • Solvent selection : DMF or dichloromethane for better solubility of intermediates.
  • Temperature control : Reflux conditions (e.g., in phosphorous oxychloride) for efficient cyclization .
  • Purification : Column chromatography with silica gel to isolate crystalline solids .

Basic: Which spectroscopic methods are most reliable for structural confirmation?

  • 1H/13C NMR : Key for identifying substituents (e.g., methyl groups at 1,3-positions, tetrahydroquinoline carbonyl protons at δ 6.8–7.2 ppm) .
  • LCMS : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray crystallography : Resolves conformational details (e.g., planarity of the thienopyrimidine core) .

Advanced: How does the tetrahydroquinoline moiety influence biological activity?

The 1,2,3,4-tetrahydroquinoline-1-carbonyl group enhances membrane permeability due to its lipophilic nature and enables hydrogen bonding with biological targets (e.g., enzymes like eEF-2K or PARP-1). Derivatives lacking this moiety show reduced antimicrobial activity, suggesting its role in target engagement .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial efficacy (e.g., against Staphylococcus aureus) may arise from:

  • Assay variability : Differences in bacterial strains or inoculum size .
  • Substituent effects : Alkylation at position 1 (e.g., benzyl vs. oxadiazole groups) alters potency .
    Methodological fix : Standardize MIC assays using CLSI guidelines and compare EC50 values across derivatives .

Advanced: What structure-activity relationship (SAR) insights guide target-specific modifications?

  • Position 6 : Acylated tetrahydroquinoline groups improve kinase inhibition (e.g., eEF-2K) by forming π-π stacking with hydrophobic pockets .
  • Position 1 : Alkyl chains (e.g., benzyl) enhance antimicrobial activity but reduce solubility. Introducing hydrophilic groups (e.g., oxadiazole) balances this .
  • Thienopyrimidine core : Modifying sulfur atoms to oxygen (pyrido[2,3-d]pyrimidine) alters PARP-1 binding affinity .

Advanced: What in silico strategies predict binding modes with biological targets?

  • Docking studies : Use AutoDock Vina to model interactions with PARP-1’s catalytic domain (e.g., hydrogen bonds with Ser904/Gly863) .
  • MD simulations : Assess stability of the tetrahydroquinoline moiety in hydrophobic pockets over 100-ns trajectories .
  • QSAR models : Correlate logP values with antimicrobial IC50 to prioritize derivatives .

Advanced: How can aqueous solubility be improved without compromising activity?

  • PEGylation : Introduce polyethylene glycol chains at position 1 via alkylation .
  • Prodrug design : Convert the carbonyl group to a phosphate ester for pH-dependent release .
  • Co-crystallization : Use cyclodextrins to enhance solubility while maintaining crystallinity .

Advanced: What synergistic effects are observed with existing antimicrobials?

In combination with metronidazole , derivatives show 4-fold lower MIC values against anaerobic bacteria, likely due to dual targeting of DNA gyrase and nitroreductase pathways . Experimental design : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.